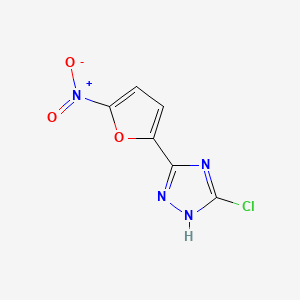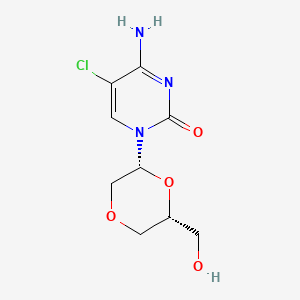
5-Bromo-4,6-dihydrazinopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,6-dihydrazinopyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with bromine and hydrazine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dihydrazinopyrimidine typically involves the bromination of 4,6-dihydrazinopyrimidine. One common method includes the reaction of 4,6-dihydrazinopyrimidine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4,6-dihydrazinopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The hydrazine groups can be oxidized to form corresponding azo or azoxy compounds, or reduced to form hydrazones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl or vinyl boronic acids
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include azo or azoxy derivatives.
Coupling Reactions: Products include biaryl or vinyl-aryl compounds
Aplicaciones Científicas De Investigación
5-Bromo-4,6-dihydrazinopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,6-dihydrazinopyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The hydrazine groups can also form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds also contain a bromine atom and are used as enzyme inhibitors.
4,6-Dihydrazinopyrimidine: The parent compound without the bromine substitution, used in similar applications but with different reactivity.
5-Bromo-4-thiouracil: Another brominated pyrimidine derivative used in biochemical research.
Uniqueness
5-Bromo-4,6-dihydrazinopyrimidine is unique due to the presence of both bromine and hydrazine groups, which provide distinct reactivity and the ability to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
825-49-0 |
|---|---|
Fórmula molecular |
C4H7BrN6 |
Peso molecular |
219.04 g/mol |
Nombre IUPAC |
(5-bromo-6-hydrazinylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H7BrN6/c5-2-3(10-6)8-1-9-4(2)11-7/h1H,6-7H2,(H2,8,9,10,11) |
Clave InChI |
QALCZKQGOBCQCW-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)NN)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)


![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)




![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
![N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920435.png)


